1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Overview
Description
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile shows potential in antimicrobial applications. A study synthesized various compounds, including those related to this compound, demonstrating significant antimicrobial activity against Gram-negative and Gram-positive bacteria. Some compounds even exhibited higher antifungal activity compared to standard treatments (Hafez, El-Gazzar, & Zaki, 2016).
Synthesis and Chemical Behavior
Research on this compound contributes to the understanding of chemical synthesis and reactions. One study explored the nucleophilic substitutions of related cyclopropane derivatives catalyzed by palladium, providing insights into regioselective synthesis and potential applications in organic chemistry (Stolle et al., 1992).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored. A study synthesized enantiomers of a related compound, which showed promising results as thromboxane receptor antagonists and thromboxane synthase inhibitors. This indicates potential therapeutic applications in cardiovascular diseases (Bhagwat et al., 1993).
Antiviral Activity
The compound's derivatives also show promise in antiviral research. A study synthesized derivatives that demonstrated certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).
Organic Synthesis
Research into organic synthesis and stereoselective functionalization has been conducted using related cyclopropane derivatives. This research provides valuable insights into the synthesis of complex organic molecules, which can have implications in various fields including drug development and materials science (Kopp et al., 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJOAXHBJOWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168948 | |
Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170803-70-0 | |
Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.